molecular formula C16H22Cl2O3 B1614633 2,4-D 2-ethyl-4-methylpentyl ester CAS No. 53404-37-8

2,4-D 2-ethyl-4-methylpentyl ester

Cat. No. B1614633
CAS RN: 53404-37-8
M. Wt: 333.2 g/mol
InChI Key: FWXSAXJNSVIOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sweet smelling liquid.

Scientific Research Applications

Environmental Behavior and Degradation

2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives like 2,4-D 2-ethylhexyl ester have been extensively used as herbicides. Studies have shown that both amine salt and ester forms of 2,4-D exhibit equivalent rates of dissipation in soil. These compounds rapidly convert to the same anionic form, indicating little difference in environmental behavior based on ester or amine forms (Wilson, Geronimo, & Armbruster, 1997).

Residue Analysis and Risk Assessment

The quantification of residues of 2,4-D isooctyl ester, a related compound, in corn and soybeans using advanced analytical techniques showed that terminal residues of these compounds in edible matrices were less than the limits of quantification at harvest time. This indicates a low health risk to consumers, highlighting the importance of residue analysis in agricultural products (Zheng, Liu, & Hu, 2020).

Adsorption Behavior

The adsorption behavior of flavor-active esters, including ethyl 4-methylpentanoate, in the presence of ethanol has been studied. Understanding their adsorption in various conditions is crucial for the separation of these esters during industrial processes such as beer production (Saffarionpour et al., 2019).

Biosynthesis and Aroma Contribution

Research on the biosynthesis of 2-methylbutyl and 2-methylbutanoate esters in apples, including ethyl 2-methylbutanoate, provides insights into the contribution of these esters to fruit aroma. This research helps in understanding the flavor profile of fruits and the potential for genetic or agricultural manipulation to enhance desired aromas (Rowan et al., 1996).

Catalysis and Chemical Synthesis

The enantioselectivity of certain catalytic reactions can be influenced by the structure of esters like 1-methylpentyl propanoate. Such research has implications for improving the efficiency and selectivity of chemical synthesis, particularly in producing pharmaceuticals and fine chemicals (Chaput et al., 2012).

properties

CAS RN

53404-37-8

Product Name

2,4-D 2-ethyl-4-methylpentyl ester

Molecular Formula

C16H22Cl2O3

Molecular Weight

333.2 g/mol

IUPAC Name

(2-ethyl-4-methylpentyl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C16H22Cl2O3/c1-4-12(7-11(2)3)9-21-16(19)10-20-15-6-5-13(17)8-14(15)18/h5-6,8,11-12H,4,7,9-10H2,1-3H3

InChI Key

FWXSAXJNSVIOLZ-UHFFFAOYSA-N

SMILES

CCC(CC(C)C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCC(CC(C)C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl

Other CAS RN

53404-37-8

physical_description

Sweet smelling liquid.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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